![molecular formula C10H12ClNO2 B3320867 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid CAS No. 1270310-78-5](/img/structure/B3320867.png)
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid
Overview
Description
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid is a complex chemical compound with diverse applications. It has a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 . This compound is also known by its CAS Number 1270310-78-5 .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid consists of an amino group (NH2), a carboxyl group (COOH), and a 2-chloro-4-methylphenyl group attached to a propane backbone . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid include a molecular weight of 213.66 and a molecular formula of C10H12ClNO2 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Inhibitor of Serine C-palmitoyltransferase
This compound has a role as an EC 2.3.1.50 (serine C-palmitoyltransferase) inhibitor . Serine C-palmitoyltransferase is an enzyme that catalyzes the first and rate-limiting step of sphingolipid biosynthesis. Inhibiting this enzyme can be useful in the study of sphingolipid metabolism and related diseases .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underexplored transformation that can be used in the formal total synthesis of various organic compounds .
Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation that can be applied to various organic synthesis processes .
D-Alanine Derivative
The compound is a D-alanine derivative . D-alanine is an essential amino acid in bacteria, but not in humans, making it a target for antibiotic drugs .
properties
IUPAC Name |
2-amino-3-(2-chloro-4-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFOYEOZSRIHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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